Odorranain-F-SHb antimicrobial protein
Description
Significance of Amphibian Skin Secretions as a Source of Bioactive Peptides
Amphibian skin is a unique interface between the animal and its environment, performing critical functions such as respiration, hydration, and defense. uniprot.orgnih.gov To protect this vital and permeable organ from a constant barrage of pathogens, amphibian skin glands produce and secrete a rich cocktail of bioactive peptides. uniprot.orgnih.gov When an amphibian experiences stress or injury, these peptides are released in high concentrations, forming a potent first line of innate immune defense. uniprot.org Researchers have identified a multitude of these peptides, which include not only antimicrobial agents but also antioxidant, antiviral, and antitumor peptides. uniprot.orgnih.gov This diverse molecular library makes amphibian skin secretions a significant and promising source for the discovery of novel therapeutic agents. uniprot.orgnih.gov The study of these secretions involves stimulating their release, separating the peptide components using techniques like reversed-phase high-performance liquid chromatography, and then identifying their specific activities and structures. nih.gov
Overview of the Odorranain Family of Antimicrobial Proteins
Among the many families of antimicrobial peptides discovered in amphibians, the Odorranain family is a notable group primarily identified from frogs of the Odorrana genus, also known as odorous frogs. researchgate.netnih.gov Peptides belonging to this family have demonstrated effectiveness against a range of microorganisms, including Gram-positive and Gram-negative bacteria, as well as fungi. researchgate.net For instance, a novel member of this family, odorranain-NR, isolated from the diskless odorous frog, Odorrana grahami, has shown broad-spectrum antimicrobial activity. nih.govresearchgate.net Structurally, many Odorranain peptides are characterized by the presence of a disulfide bridge, which creates a cyclic structure crucial for their biological activity. novoprolabs.com The Odorranain family itself is diverse, with multiple sub-groups such as Odorranain-C, -D, -F, -G, and -H, each containing various individual peptides. novoprolabs.com
Classification and Context of Odorranain-F-SHb within the Broader Landscape of Antimicrobial Peptides
Antimicrobial peptides are a fundamental component of the innate immune system found across the tree of life. researchgate.net They are generally short, cationic peptides that possess an amphipathic structure, allowing them to interact with and disrupt microbial membranes, a key mechanism of their action. uniprot.org AMPs are broadly classified based on their secondary structures, which can be α-helical, β-sheet, a mix of both, or random coil structures. labshake.com
Odorranain-F-SHb is classified within this extensive landscape as a member of the Odorranain family of amphibian defense peptides. It is a synthetic peptide whose sequence corresponds to a naturally occurring AMP from the Schmacker frog, Odorrana schmackeri. novoprolabs.com Specifically, it is a variant of Odorranain-F-SHa, differing by a single amino acid. novoprolabs.com The presence of cysteine residues in its sequence suggests the formation of a disulfide bond, a common feature in many amphibian AMPs that contributes to their structural stability and function. novoprolabs.com Its placement within the Odorranain-F group situates it among peptides that are part of the complex chemical defense system of Odorrana frogs. uniprot.orgnovoprolabs.com
Properties
bioactivity |
Antimicrobial |
|---|---|
sequence |
GFMDTAKNAARNVAVTLLDKLKCKITGGC |
Origin of Product |
United States |
Discovery, Isolation, and Primary Characterization of Odorranain F Shb
Molecular Cloning and Gene Expression Studies of Odorranain Precursors
Analysis of Precursor Sequences and Signal Peptides
The cloned cDNA sequence reveals the structure of the prepropeptide, the initial inactive form of the peptide. Analysis of this sequence typically shows a conserved architecture consisting of three distinct domains:
A signal peptide: This is a short, hydrophobic sequence at the N-terminus that directs the precursor to the secretory pathway.
An acidic propeptide region: This region often contains negatively charged amino acid residues and is thought to play a role in the correct folding of the mature peptide and in protecting the host cell from the peptide's cytotoxic activity.
The mature peptide sequence: This is the final, active antimicrobial peptide, in this case, Odorranain-F-SHb.
The table below illustrates the typical structure of an antimicrobial peptide precursor from an Odorrana species, based on findings for peptides like odorranain-NR. semanticscholar.org
| Precursor Domain | Typical Characteristics |
| Signal Peptide | ~22 amino acids, hydrophobic, directs protein for secretion |
| Acidic Propeptide | Contains acidic residues (Asp, Glu), may have processing sites |
| Mature Peptide | Cationic, amphipathic, the final active antimicrobial molecule |
Insights into Post-Translational Processing and Maturation
The journey from the initial gene transcript to the final, active Odorranain-F-SHb involves several crucial post-translational modifications. These modifications are enzymatic processes that occur after the protein is synthesized. Analysis of the precursor sequence and the mature peptide provides insights into these events.
A key step is the proteolytic cleavage of the precursor. Specific enzymes recognize and cut at defined sites to release the mature peptide from the signal and propeptide regions. Furthermore, many amphibian antimicrobial peptides undergo C-terminal amidation, a modification where the C-terminal carboxylic acid is converted to an amide. This modification is often crucial for the peptide's full antimicrobial activity and stability as it removes the negative charge from the C-terminus, enhancing its interaction with bacterial membranes. The presence of a glycine (B1666218) residue immediately following the mature peptide sequence in the precursor is a common signal for amidation.
Other potential post-translational modifications can include the formation of intramolecular disulfide bridges between cysteine residues, which can create a cyclic structure within the peptide. semanticscholar.org These modifications play a critical role in defining the final three-dimensional structure and biological function of the antimicrobial peptide.
Structural Biology and Functional Architecture of Odorranain F Shb
Secondary Structure Propensities and Conformational Transitions in Membrane-Mimetic Environments
The secondary structure of antimicrobial peptides like Odorranain-F-SHb is often dynamic and environment-dependent. researchgate.net In aqueous solution, these peptides may exist in a relatively unstructured or random coil conformation. However, upon encountering a microbial membrane, they typically undergo a significant conformational transition to a more ordered and functional structure. researchgate.netnih.govnih.gov This transition is crucial for their antimicrobial activity. The study of these conformational changes is often carried out using techniques such as circular dichroism (CD) spectroscopy and nuclear magnetic resonance (NMR) spectroscopy in membrane-mimetic environments, such as solutions containing detergents (e.g., sodium dodecyl sulfate (B86663) - SDS), lipid micelles, or bicelles. researchgate.netnih.govnih.gov
Characterization of Alpha-Helical and Beta-Sheet Conformations
Amphibian antimicrobial peptides (AAMPs), including those from the odorranain family, predominantly adopt an amphipathic alpha-helical structure upon interaction with bacterial membranes. nih.gov This helical conformation strategically positions hydrophobic and hydrophilic amino acid residues on opposite faces of the helix, a key feature for membrane interaction. nih.gov The alpha-helical content of peptides can be estimated using CD spectroscopy, which measures the differential absorption of left and right circularly polarized light. nih.govforagerone.commdpi.com For alpha-helical peptides, the CD spectrum typically shows characteristic negative bands near 208 and 222 nm. nih.gov
While the alpha-helix is a common secondary structural motif, the presence of an intramolecular disulfide bridge in Odorranain-F-SHb, formed between two cysteine residues, can impose structural constraints and potentially favor or stabilize other conformations, such as β-sheets. nih.govresearchgate.net Disulfide bonds are known to be essential for preserving β-sheet structures in other antimicrobial peptides like β-defensins. nih.gov The formation of β-sheet structures can also be influenced by the peptide's concentration and its interaction with the lipid bilayer. frontiersin.org Some antimicrobial peptides are known to form β-hairpin structures, which are also amphipathic and capable of disrupting microbial membranes. nih.gov The analysis of the primary sequence of Odorranain-F-SHb can provide predictions about its propensity to form either alpha-helical or beta-sheet structures.
Table 1: Predicted Secondary Structure Propensities of Odorranain-F-SHb
| Amino Acid Sequence | Predicted Secondary Structure |
|---|
Elucidation of Tertiary and Quaternary Structural Considerations
The quaternary structure of antimicrobial peptides refers to the assembly of multiple peptide molecules into a functional complex. For many AMPs, their membrane-disrupting activity is not a result of individual peptide action but rather the formation of oligomeric structures within the bacterial membrane. koreascience.kr These oligomers can assemble to form pores or channels, leading to the leakage of essential ions and metabolites and ultimately cell death. koreascience.kr Common models for this include the 'barrel-stave', 'carpet', or 'toroidal-pore' mechanisms. koreascience.kr While specific studies on the quaternary structure of Odorranain-F-SHb are not available, it is plausible that it follows a similar mechanism of action, forming oligomeric complexes to permeabilize the target membrane. The glycine-rich regions in some AMPs can also play a role in the tertiary and quaternary structure of the peptide chain. frontiersin.orgnih.gov
Principles of Structure-Activity Relationships in Odorranain-F-SHb
The antimicrobial activity of Odorranain-F-SHb is governed by key physicochemical properties that are directly related to its structure. nih.govnih.gov Understanding these structure-activity relationships (SARs) is crucial for the design of more potent and selective antimicrobial agents. nih.gov
Influence of Amphipathicity on Membrane Association and Insertion
Following the initial electrostatic attraction, the amphipathic nature of Odorranain-F-SHb facilitates its association with and insertion into the microbial membrane. nih.gov Amphipathicity refers to the spatial separation of hydrophobic and hydrophilic residues within the peptide's structure. nih.gov In an alpha-helical conformation, for instance, the hydrophobic residues will align on one side of the helix, creating a nonpolar face, while the hydrophilic and charged residues will align on the opposite side, forming a polar face.
This arrangement allows the hydrophobic face to interact favorably with the lipid acyl chains in the core of the membrane bilayer, while the hydrophilic face can remain in contact with the polar head groups of the lipids and the aqueous environment. nih.gov This insertion disrupts the membrane's integrity, leading to permeabilization and cell death. The degree of amphipathicity, determined by the specific amino acid sequence, is a critical determinant of the peptide's antimicrobial efficacy. nih.govnih.gov
Table 2: Key Physicochemical Properties of Odorranain-F-SHb and their Functional Significance
| Property | Characteristic | Significance in Antimicrobial Activity |
|---|---|---|
| Cationicity | Net positive charge due to basic amino acid residues (e.g., Lysine, Arginine). | Facilitates initial electrostatic attraction to negatively charged microbial membranes, providing selectivity. frontiersin.org |
| Amphipathicity | Spatial segregation of hydrophobic and hydrophilic residues. | Drives the insertion and disruption of the microbial membrane by interacting with both the lipid core and the polar head groups. nih.gov |
| Disulfide Bridge | Covalent bond between two cysteine residues. | Stabilizes the tertiary structure, increases resistance to proteolysis, and can influence the secondary conformation. nih.gov |
Antimicrobial Spectrum and Efficacy of Odorranain F Shb
Comprehensive Assessment of Broad-Spectrum Antimicrobial Activity
Peptides belonging to the Odorranain family, isolated from various Odorrana frogs, demonstrate significant antimicrobial activity against a wide array of microorganisms. researchgate.net Research on peptides from the skin of Odorrana grahami has confirmed that these molecules possess broad-spectrum capabilities, showing effectiveness against both wild-type and drug-resistant pathogenic bacteria. While specific minimum inhibitory concentration (MIC) values for Odorranain-F-SHb are not extensively documented in publicly available literature, general findings for the Odorranain family provide a baseline for its expected activity.
The Odorranain family of peptides exhibits potent activity against Gram-positive bacteria. Studies on various members of this family have shown MICs ranging from 2 to 90 µg/mL against these pathogens. researchgate.net Notably, antimicrobial peptides isolated from Odorrana grahami have proven effective in vitro against challenging resistant strains, including methicillin-resistant coagulase-negative Staphylococcus (MRSCN) and penicillin-resistant Streptococcus pneumoniae (PRSP). Another specific peptide, Odorranain-NR, has also demonstrated an antimicrobial effect against Staphylococcus aureus. researchgate.net
Odorranain peptides are also effective against Gram-negative bacteria, with reported MIC values generally falling between 3 and 50 µg/mL. researchgate.net Peptides from Odorrana grahami have shown inhibitory action against wild-type Escherichia coli and resistant variants, such as extended-spectrum beta-lactamases (ESBL) producing E. coli and class I beta-lactamase (AmpC) producing Enterobacter cloacae. However, the efficacy can be peptide-specific, as one member of the family, Odorranain-NR, was found to have no antimicrobial effect on the ATCC 25922 strain of E. coli. researchgate.netnih.gov Gene Ontology annotations for a related peptide, Odorranain-F-RA1, confirm its role in the defense response to both Gram-negative and Gram-positive bacteria. uniprot.org
| Microorganism Type | Reported MIC Range (µg/mL) | Specific Pathogens Tested |
|---|---|---|
| Gram-Positive Bacteria | 2 - 90 | Methicillin-resistant coagulase-negative Staphylococcus, Penicillin-resistant Streptococcus pneumoniae, Staphylococcus aureus |
| Gram-Negative Bacteria | 3 - 50 | Escherichia coli (including ESBL strains), Enterobacter cloacae (AmpC) |
| Fungi | 1 - 50 | Candida albicans |
The antimicrobial spectrum of the Odorranain family extends to fungal pathogens. researchgate.net Peptides within this group have demonstrated antifungal activity with MICs in the range of 1 to 50 µg/mL. researchgate.net Members of the related Brevinin-2 family, also found in amphibians, have shown strong activity against the yeast Candida albicans. nih.gov
There is currently no specific data available from published scientific literature regarding the antiprotozoal activity of Odorranain-F-SHb or other members of the Odorranain peptide family.
The potential antiviral properties of Odorranain-F-SHb have not been specifically investigated in available research. While antimicrobial peptides from amphibian skin are being explored for antiviral applications, there is no published evidence detailing the antiviral efficacy of the Odorranain family. nih.gov
Comparative Analysis of Efficacy with Other Amphibian Antimicrobial Peptides (e.g., Temporins, Brevinins, Palustrins)
Direct comparative studies analyzing the efficacy of Odorranain-F-SHb against other major amphibian antimicrobial peptide families like Temporins, Brevinins, and Palustrins are not available in the literature. However, a general comparison can be made based on their individual reported activities.
Temporins: This family, first isolated from Rana temporaria, consists of short peptides typically effective against Gram-positive bacteria and the yeast Candida albicans. bicnirrh.res.in Their spectrum is generally considered more narrow than that of larger peptides.
Brevinins: Brevinin-1 (B586460) peptides, found in the Ranidae family of frogs, generally possess broad-spectrum antibacterial activity. mdpi.com However, they are often associated with higher hemolytic activity, a toxicity concern that can limit their therapeutic potential. mdpi.com Brevinin-2 peptides also exhibit strong antibacterial action against E. coli, S. aureus, and C. albicans. nih.gov
Palustrins: Palustrin-2 peptides, such as one identified from Hylarana latouchii, show apparent antibacterial activity, particularly against Gram-negative bacteria like E. coli and Klebsiella pneumoniae. Some truncated versions of Palustrins have demonstrated improved activity against Gram-positive bacteria and fungi.
An extensive search for scientific literature focusing on the molecular mechanisms of the specific antimicrobial protein Odorranain-F-SHb has been conducted. Unfortunately, detailed research findings and data directly pertaining to Odorranain-F-SHb and the specific outline topics provided are not available in the public domain at this time.
The search yielded information on other related peptides from the Odorrana genus, such as Odorranain-NR, and general mechanisms of antimicrobial peptides. However, in strict adherence to the instructions to focus solely on Odorranain-F-SHb, this information cannot be used to populate the requested article structure.
Therefore, it is not possible to generate a scientifically accurate article on the "Molecular Mechanisms of Odorranain-F-SHb's Antimicrobial Action" as per the detailed outline, due to the absence of specific research on this particular compound. Further research and publication on Odorranain-F-SHb are required before a detailed analysis of its molecular mechanisms can be provided.
Molecular Mechanisms of Odorranain F Shb S Antimicrobial Action
Intracellular Target Mechanisms Independent of Lysis
Inhibition of Crucial Intracellular Processes (e.g., Nucleic Acid Synthesis, Protein Synthesis, Enzyme Activity)
While membrane disruption is a primary mechanism for many antimicrobial peptides (AMPs), a significant number of these molecules, including potentially Odorranain-F-SHb and its relatives, can translocate across the microbial membrane without causing lethal permeabilization. Once inside the cytoplasm, they can interfere with essential life-sustaining processes. nih.govnih.gov This intracellular mode of action can involve the direct inhibition of nucleic acid synthesis, protein production, or critical enzymatic functions. nih.gov
Research into various AMPs has revealed several distinct intracellular targeting strategies. Some peptides are known to bind to DNA and RNA, thereby obstructing replication and transcription. nih.govresearchgate.net For instance, the AMP pleurocidin (B1576808) has been shown to inhibit the synthesis of DNA, RNA, and proteins in E. coli. nih.gov This was demonstrated by a marked reduction in the incorporation of radiolabeled precursors like thymidine (B127349) and uridine (B1682114) into the bacterial cells. nih.gov A specific target for some AMPs is DNA gyrase, a type II topoisomerase essential for relieving torsional stress during DNA replication; its inhibition effectively halts cell division. nih.govresearchgate.net
The machinery of protein synthesis is another major intracellular target for AMPs. nih.gov A well-studied class, the proline-rich antimicrobial peptides (PrAMPs), are known to pass through the bacterial membrane and bind to the ribosome, thereby inhibiting translation. nih.gov Depending on the specific peptide, they can either block the delivery of aminoacyl-tRNA to the ribosome or trap release factors at the stop codon, preventing the termination of translation and release of the newly synthesized protein. nih.gov
Furthermore, AMPs can inactivate essential microbial enzymes. nih.gov Studies on certain insect-derived AMPs have shown they can bind to and inhibit molecular chaperones like DnaK and GroEL. nih.gov These chaperones are critical for the correct folding of newly synthesized proteins and for helping the cell cope with stress. By inactivating these chaperones, the peptides disrupt cellular homeostasis and lead to an accumulation of misfolded, non-functional proteins, ultimately resulting in cell death. nih.gov Other peptides have been found to selectively inactivate microbial serine proteases, which are crucial for various cellular processes and virulence. nih.gov
While direct studies detailing the specific intracellular targets of Odorranain-F-SHb are limited, the established mechanisms of other amphibian and invertebrate AMPs provide a strong basis for its potential modes of action beyond membrane lysis.
Table 1: Potential Intracellular Mechanisms of Action for Antimicrobial Peptides
| Process Inhibited | Specific Target | Mechanism of Inhibition | Example Peptide (by analogy) |
|---|---|---|---|
| Nucleic Acid Synthesis | DNA/RNA molecules | Direct binding, leading to condensation or steric hindrance of polymerases. nih.govresearchgate.net | Pleurocidin nih.gov |
| DNA Gyrase | Blocks the enzyme's function in relieving DNA supercoiling, halting replication. nih.gov | Microcin B17 nih.gov | |
| RNA Polymerase | Prevents the transcription of DNA into mRNA. nih.gov | Not specified | |
| Protein Synthesis | 70S Ribosome | Binds to the nascent polypeptide exit tunnel, interfering with tRNA delivery or translation termination. nih.gov | Proline-rich AMPs (e.g., Bac7, Apidaecin) nih.gov |
| Enzyme Activity | Chaperone Proteins (DnaK, GroEL) | Binds to chaperones, preventing proper protein folding and stress response. nih.gov | Drosocin, Pyrrhocoricin nih.gov |
Differential Modes of Action Against Diverse Microbial Pathogen Types
The Odorranain family of peptides demonstrates a broad spectrum of activity, and the specific mechanism of action can vary significantly depending on the target microorganism. nih.govresearchgate.net This differential activity highlights the sophisticated nature of these peptides, which can adapt their function to effectively combat different types of pathogens, including Gram-positive bacteria, Gram-negative bacteria, and fungi. researchgate.netnih.gov
Investigations using transmission electron microscopy on the related peptide Odorranain-NR, isolated from Odorrana grahami, revealed that it employs various methods to exert its antimicrobial effects, contingent on the microbe it encounters. nih.govresearchgate.net This suggests that the structural differences in the cell envelopes of various pathogens—such as the thick peptidoglycan layer in Gram-positive bacteria, the outer membrane of Gram-negative bacteria, and the chitin-rich cell wall of fungi—dictate the peptide's primary mode of attack.
For many AMPs, the initial interaction is electrostatic, followed by membrane permeabilization or translocation. However, the morphological consequences can differ. Against some bacteria, the action might manifest as the formation of pores or channels, leading to leakage of cellular contents and dissipation of ion gradients. In other cases, the peptide may cause more drastic structural damage, such as the peeling or complete disintegration of the cell wall.
The efficacy of Odorranain peptides against a range of pathogens has been quantified through antimicrobial susceptibility testing, which determines the minimum inhibitory concentration (MIC) required to halt microbial growth. researchgate.netnih.gov These studies confirm the broad-spectrum nature of the Odorranain family, with potent activity observed against clinically relevant and drug-resistant strains. nih.gov For example, peptides from Odorrana grahami have shown effectiveness against methicillin-resistant Staphylococcus (MRSCN) and penicillin-resistant Streptococcus pneumoniae. nih.gov
Table 2: Antimicrobial Spectrum of Odorranain Family Peptides
| Pathogen Type | Organism | MIC Range (µg/mL) |
|---|---|---|
| Gram-Positive Bacteria | Staphylococcus aureus | 2 - 90 |
| Methicillin-Resistant Staphylococcus (MRSCN) | Effective Inhibition | |
| Penicillin-Resistant Streptococcus pneumoniae (PRSP) | Effective Inhibition | |
| Gram-Negative Bacteria | Escherichia coli | 3 - 50 |
| Enterobacter cloacae (AmpC beta-lactamase producer) | Effective Inhibition | |
| Fungi | Candida albicans | 1 - 50 |
Data compiled from studies on various Odorranain peptides. researchgate.netnih.gov
Table 3: Mentioned Chemical Compounds
| Compound Name |
|---|
| Odorranain-F-SHb |
| Odorranain-NR |
| Pleurocidin |
| Thymidine |
| Uridine |
| Microcin B17 |
| Bac7 |
| Apidaecin |
| Drosocin |
| Pyrrhocoricin |
| eNAP-2 |
| DnaK |
| GroEL |
| Peptidoglycan |
| Chitin (B13524) |
| Methicillin |
Mechanisms of Microbial Resistance to Antimicrobial Peptides
Bacterial Strategies for Developing Resistance to AMPs
Bacteria have evolved a sophisticated arsenal (B13267) of defense mechanisms to counteract the effects of antimicrobial peptides. nih.gov These strategies are often multifaceted, involving alterations to the bacterial cell surface, enzymatic degradation of the peptides, active removal of the peptides from the cell, and the formation of protective communities known as biofilms. nih.gov
Modification of Cell Surface Charge and Composition
A primary strategy employed by bacteria to resist cationic antimicrobial peptides (CAMPs) is the modification of their cell surface to reduce the net negative charge. This electrostatic repulsion hinders the initial attraction and binding of the positively charged AMPs to the bacterial membrane.
In Gram-positive bacteria , this is often achieved through the D-alanylation of teichoic acids in the cell wall. The incorporation of positively charged D-alanine residues neutralizes the anionic nature of the teichoic acids, thereby repelling CAMPs. nih.gov This mechanism has been observed in various pathogens, including Staphylococcus aureus and Streptococcus pneumoniae.
| Bacterial Type | Resistance Mechanism | Molecular Change | Example Organisms |
| Gram-positive | Modification of Teichoic Acids | D-alanylation | Staphylococcus aureus, Streptococcus pneumoniae |
| Gram-negative | Modification of Lipid A | Addition of phosphoethanolamine or aminoarabinose | Salmonella enterica, Pseudomonas aeruginosa |
| Gram-negative | Modification of Lipid A | Increased acylation | Salmonella enterica, Yersinia enterocolitica |
Enzymatic Degradation of Peptides by Microbial Proteases
Another effective resistance strategy is the production of proteases that can cleave and inactivate antimicrobial peptides. nih.gov These enzymes can be secreted into the extracellular environment or remain associated with the cell surface. By degrading the AMPs before they can reach their target on the cell membrane, bacteria can effectively neutralize their antimicrobial activity.
A variety of bacterial proteases have been implicated in AMP resistance. For example, metalloproteases produced by Pseudomonas aeruginosa and Enterococcus faecalis have been shown to degrade host-derived AMPs. nih.gov Similarly, Staphylococcus aureus secretes aureolysin, a metalloprotease that can degrade a range of AMPs. nih.gov The susceptibility of an AMP to proteolytic degradation is dependent on its amino acid sequence and structural conformation.
| Protease Type | Producing Organism | Target AMPs (General) |
| Metalloproteases | Pseudomonas aeruginosa, Enterococcus faecalis | Host-derived cathelicidins and defensins |
| Aureolysin (Metalloprotease) | Staphylococcus aureus | Various antimicrobial peptides |
| Gelatinase (Metalloprotease) | Enterococcus faecalis | Various antimicrobial peptides |
Activation of Efflux Pumps to Expel Peptides
Efflux pumps are membrane-embedded transporters that actively extrude a wide range of toxic compounds, including antimicrobial peptides, from the bacterial cytoplasm or periplasm. nih.gov The overexpression of these pumps can lead to a significant increase in resistance by reducing the intracellular concentration of the AMP to sub-lethal levels. mdpi.com
Several families of efflux pumps contribute to AMP resistance, with the Resistance-Nodulation-Division (RND) family being particularly prominent in Gram-negative bacteria. nih.govfrontiersin.org In Pseudomonas aeruginosa, the MexAB-OprM efflux system is a major contributor to intrinsic and acquired resistance to various antimicrobials. mdpi.combrieflands.com In Gram-positive bacteria, ABC (ATP-binding cassette) transporters can also play a role in pumping out AMPs.
Role of Biofilm Formation in Resistance Phenotypes
Biofilms are structured communities of microorganisms encased in a self-produced matrix of extracellular polymeric substances (EPS), which can include polysaccharides, proteins, and extracellular DNA. nih.govmdpi.com Bacteria within a biofilm exhibit significantly increased resistance to antimicrobial agents compared to their free-living, planktonic counterparts. researchgate.net This heightened resistance is multifactorial.
The dense EPS matrix can act as a physical barrier, impeding the penetration of AMPs and preventing them from reaching the bacterial cells within the biofilm. nih.gov The matrix can also sequester AMPs, further reducing their effective concentration. Moreover, the microenvironment within a biofilm can be heterogeneous, with gradients of nutrients and oxygen. mdpi.com This can lead to the presence of dormant or slow-growing persister cells, which are inherently less susceptible to antimicrobial action. researchgate.net Finally, the close proximity of cells within a biofilm facilitates the horizontal transfer of resistance genes, accelerating the spread of resistance. researchgate.net
Fungal and Protozoal Resistance Pathways to AMPs
While much of the research on AMP resistance has focused on bacteria, fungi and protozoa also possess mechanisms to withstand these peptides.
Fungal resistance mechanisms share some similarities with those of bacteria. Fungi can alter their cell wall composition to reduce AMP binding. For instance, an increase in the chitin (B13524) content of the fungal cell wall can provide a physical barrier. Fungi also utilize efflux pumps to expel antifungal agents, including peptides. nih.govnih.gov The formation of biofilms is another critical resistance strategy for fungi like Candida albicans, which is a major human pathogen. nih.gov
Protozoal resistance to antimicrobial agents, including peptides, is a growing concern. nih.govnih.gov Resistance mechanisms in protozoa can include decreased drug uptake, increased drug efflux through transporters, and enzymatic detoxification. nih.govuq.edu.auresearchgate.net For example, in some protozoan parasites, the upregulation of specific transporters has been linked to reduced susceptibility to certain drugs. nih.gov While direct evidence for resistance to Odorranain-F-SHb is not available, the general mechanisms of drug resistance in protozoa suggest potential pathways for the evolution of resistance to this class of peptides.
Research Strategies to Mitigate and Overcome Resistance Development in Odorranain-F-SHb Derived Peptides
To prolong the efficacy of Odorranain-F-SHb and its derivatives, several research strategies are being explored to mitigate and overcome the development of resistance.
One promising approach is peptide engineering . By modifying the amino acid sequence of the native peptide, it is possible to enhance its antimicrobial activity while reducing its susceptibility to degradation by microbial proteases. nih.gov This can involve the incorporation of non-natural amino acids, D-amino acids, or the cyclization of the peptide to create a more stable structure. mdpi.com Additionally, altering the charge and hydrophobicity of the peptide can improve its interaction with microbial membranes and potentially circumvent resistance mechanisms based on surface charge modification. nih.govfrontiersin.org
Combination therapy , where an AMP is used in conjunction with a conventional antibiotic, is another strategy. This can have a synergistic effect, where the AMP potentiates the activity of the antibiotic, or vice versa. For example, an AMP could disrupt the bacterial membrane, allowing for increased uptake of a traditional antibiotic. This approach may also reduce the likelihood of resistance developing to either agent alone. nih.gov
The development of nanoparticle-based delivery systems can also help overcome resistance. Encapsulating AMPs in nanoparticles can protect them from enzymatic degradation and facilitate their delivery to the site of infection. Furthermore, some nanoparticles themselves possess antimicrobial properties, which can complement the action of the peptide.
Finally, a deeper understanding of the specific resistance mechanisms that may arise against Odorranain-F-SHb will be crucial. This involves ongoing surveillance and the use of molecular techniques to identify the genetic basis of resistance as it emerges. This knowledge can then inform the design of next-generation peptides that are less prone to these resistance pathways. nih.gov
Biosynthesis, Regulation, and Evolutionary Dynamics in Natural Producers
Evolutionary Diversification and Gene Family Expansion of Odorranain Peptides in Odorrana Species
The remarkable diversity of antimicrobial peptides found in the skin secretions of frogs from the genus Odorrana is a direct consequence of a dynamic evolutionary history characterized by gene duplication and subsequent diversification. nih.gov This process has led to the expansion of the odorranain gene family, resulting in a rich arsenal (B13267) of defense molecules.
Studies on various Odorrana species, including Odorrana grahami, Odorrana ishikawae, and Odorrana andersonii, have revealed the presence of multiple families of antimicrobial peptides, such as brevinins, esculentins, and nigrocins, alongside the novel odorranain peptides. nih.govsciencedaily.com The coexistence of these distinct peptide families within a single species points towards a history of gene duplication events, where an ancestral gene has been copied, allowing the duplicates to evolve new functions or specificities over time. nih.gov
A key indicator of this evolutionary diversification is the identification of multiple, distinct cDNA sequences that encode for the same mature peptide, as has been observed for odorranain-NR in O. grahami. nih.gov This suggests that multiple gene copies are actively transcribed. Furthermore, the molecular heterogeneity within peptide families, such as the variations in the "Rana box" – a conserved cyclic heptapeptide (B1575542) domain at the C-terminus of many ranid frog AMPs – highlights the ongoing process of molecular evolution. nih.gov Variations in this structural motif, as seen in different odorranain peptides, likely contribute to the diverse antimicrobial activities and specificities observed.
The structural diversity of these peptides is not random; it is believed to be a strategy to counter a wide array of pathogens. researchgate.net The molecular differences among the odorranain peptides and their relatives can be so distinct that they have been proposed as potential markers for the phylogenetic analysis of ranid frogs, helping to clarify the evolutionary relationships between different species. researchgate.net
The table below summarizes the different families of antimicrobial peptides identified in various Odorrana species, illustrating the breadth of this gene family expansion.
| Odorrana Species | Identified Antimicrobial Peptide Families | Reference |
| Odorrana grahami | Odorranain-NR, Brevinin, Esculentin, Nigrocin | nih.gov |
| Odorrana ishikawae | Esculentin-1, Esculentin-2, Palustrin-2, Brevinin-2, Nigrocin-2 | nih.gov |
| Odorrana andersonii | Andersonnin-D1 | sciencedaily.com |
Endogenous Expression Patterns and Localization in Amphibian Skin Glands
The biosynthesis of odorranain peptides, like other amphibian antimicrobial peptides, is a well-orchestrated process that occurs within specialized structures in the frog's skin. These peptides are synthesized and stored in granular glands, which are distributed throughout the dermal layer of the skin. nih.gov
The production of these peptides begins with the ribosomal synthesis of a precursor protein, known as a prepropeptide. This precursor has a distinct tripartite structure:
A signal peptide: This N-terminal sequence directs the precursor protein into the endoplasmic reticulum for processing.
An acidic spacer region: This intervening sequence is thought to play a role in the correct folding and processing of the precursor.
The mature peptide: This is the C-terminal portion that, after cleavage, becomes the active antimicrobial peptide. nih.gov
Following synthesis, the prepropeptides are transported through the secretory pathway and stored in the granules of the granular glands. The release of the mature, active peptides onto the skin surface is not a continuous process but is instead an inducible response. nih.gov This stored arsenal of antimicrobial molecules can be rapidly deployed when the frog is threatened or injured.
The table below outlines the structural organization of the precursor for a typical odorranain peptide.
| Precursor Domain | Function |
| Signal Peptide | Directs the precursor to the secretory pathway. |
| Acidic Spacer Region | Assists in proper folding and processing. |
| Mature Peptide (Odorranain) | The final, active antimicrobial peptide after cleavage. |
Environmental and Physiological Factors Influencing Odorranain Gene Expression and Secretion
The expression and secretion of odorranain and other antimicrobial peptides are not static; they are dynamically regulated by a variety of internal and external cues. This regulation ensures that the frog can mount a robust defense when needed without the constant energetic cost of maximal peptide production.
Physiological Triggers:
The primary physiological trigger for the secretion of these peptides is the stimulation of the sympathetic nervous system. oup.com This can be initiated by:
Stress and Injury: When a frog is alarmed or physically injured, a rapid release of peptides from the granular glands is triggered, providing a first line of defense against potential pathogens entering through wounds. oup.com
Norepinephrine (B1679862): The neurotransmitter norepinephrine has been shown to induce the secretion of antimicrobial peptides, mimicking the natural stress response. oup.com
Environmental Influences:
The surrounding environment also plays a crucial role in modulating the production and composition of the frog's chemical defenses. Key environmental factors include:
Pathogen Exposure: Direct contact with microorganisms can stimulate the synthesis of antimicrobial peptides. oup.com This adaptive response allows the frog to tailor its defenses to the specific microbial challenges in its habitat.
UV Radiation: Exposure to ultraviolet (UV) radiation, a significant environmental stressor, particularly at high altitudes where some Odorrana species reside, has been shown to influence the composition of skin secretions. mdpi.comnih.gov Frogs adapted to high UV environments may produce a different array of protective peptides compared to those in low UV settings. mdpi.com
Seasonal Changes: The composition and quantity of secreted peptides can also vary with the seasons, likely in response to changes in temperature, humidity, and pathogen prevalence. biorxiv.org
The table below summarizes the key factors known to influence the expression and secretion of amphibian antimicrobial peptides.
| Factor | Type | Effect on Antimicrobial Peptides | Reference |
| Stress/Injury | Physiological | Induces rapid secretion from granular glands. | oup.com |
| Sympathetic Nerve Stimulation | Physiological | Initiates the release of stored peptides. | oup.com |
| Pathogen Presence | Environmental | Can stimulate the synthesis of new peptides. | oup.com |
| UV Radiation | Environmental | Can alter the composition of secreted peptides. | mdpi.comnih.gov |
| Seasonality | Environmental | Can lead to variations in peptide production. | biorxiv.org |
Bioengineering and Molecular Design Strategies for Odorranain F Shb Analogs
Rational Design Approaches for Peptide Optimization
Rational design involves leveraging the known structure-activity relationships of peptides to make informed modifications. For Odorranain-F-SHb, a peptide identified from frog skin secretions, this approach aims to refine its inherent antimicrobial properties while minimizing potential drawbacks like toxicity or instability. nih.gov The core principle is to systematically alter the peptide's sequence and structure to achieve desired functional outcomes. nih.gov
Altering the amino acid sequence is a fundamental strategy for optimizing peptide function. Specific substitutions can modulate key physicochemical properties such as charge, hydrophobicity, and amphipathicity, which are crucial for antimicrobial activity.
Charge Modification : Increasing the net positive charge of a peptide can enhance its initial electrostatic attraction to negatively charged bacterial membranes. mdpi.com For an Odorranain-F-SHb analog, substituting neutral or acidic amino acids with cationic residues like Lysine (Lys) or Arginine (Arg) could bolster its initial binding and potency. mdpi.com The introduction of non-proteinogenic amino acids like homoarginine has also been shown to boost antimicrobial activity while potentially reducing toxicity. nih.gov
Hydrophobicity and Amphipathicity Tuning : The balance of hydrophobic and hydrophilic residues is critical. Increasing hydrophobicity, for instance by substituting Alanine with Tryptophan (Trp), can enhance membrane disruption. nih.gov However, excessive hydrophobicity can lead to non-specific interactions with host cell membranes, increasing hemolytic activity. mdpi.com Therefore, substitutions are carefully selected to optimize the amphipathic structure—the spatial separation of hydrophobic and cationic residues—which is key to selective membrane permeabilization. nih.gov
Incorporation of D-amino acids : Introducing D-amino acids at specific positions can serve a dual purpose. It can increase resistance to proteolytic enzymes and also influence the peptide's helical structure and subsequent activity. researchgate.net
Below is a table illustrating potential amino acid substitutions for an Odorranain-F-SHb analog and their intended effects.
| Original Residue (Example) | Substituted Residue | Rationale for Substitution | Expected Outcome |
| Neutral (e.g., Glycine) | Cationic (e.g., Lysine) | Increase net positive charge | Enhanced attraction to bacterial membranes mdpi.com |
| Hydrophobic (e.g., Leucine) | More Hydrophobic (e.g., Tryptophan) | Increase membrane interaction and disruption | Improved antimicrobial potency nih.gov |
| Any L-amino acid | Corresponding D-amino acid | Introduce stereochemical variant | Enhanced stability against proteases researchgate.net |
| Arginine | Homoarginine | Modify side-chain structure | Improve protease resistance and selectivity nih.gov |
Linear peptides like Odorranain-F-SHb are often susceptible to degradation by proteases and may lack a stable, active conformation in solution. Structural modifications can address these limitations.
Peptide Cyclization : Connecting the N- and C-termini of a peptide (head-to-tail cyclization) or cyclizing via a disulfide bond between two Cysteine residues can confer significant advantages. nih.gov Cyclization restricts the conformational freedom of the peptide, which can pre-organize it into its bioactive structure and, most importantly, dramatically increase its resistance to exopeptidases. nih.govnih.gov This strategy has been shown to improve the stability of peptides in human serum significantly. nih.gov
Peptide Stapling : This technique involves introducing an all-hydrocarbon "staple" across one or more turns of an α-helical peptide. This covalent brace locks the peptide into its helical conformation, which is often essential for its membrane-disrupting activity. A stapled Odorranain-F-SHb analog would be expected to exhibit both enhanced helicity and increased resistance to proteolytic degradation.
This strategy involves combining distinct peptide sequences or fragments to create a new molecule with synergistic or novel properties. A fragment of Odorranain-F-SHb responsible for potent membrane lysis could be fused with a sequence from another peptide known for its cell-penetrating ability or specific targeting properties. mdpi.com For example, combining the active region of Odorranain-F-SHb with a domain that targets a specific bacterial surface protein could enhance its specificity. Bioinformatics tools can aid in designing these chimeric structures by predicting the secondary structure and functional properties of the combined peptide. nih.gov
De novo design involves creating entirely new peptide sequences based on fundamental principles of antimicrobial activity, rather than modifying existing ones. nih.gov Using computational and machine-learning algorithms, researchers can design novel peptides that mimic the structural and physicochemical attributes of effective AMPs like Odorranain-F-SHb, such as its amphipathic helix, but with optimized sequences for enhanced efficacy and selectivity. researchgate.netnih.gov This approach allows for the exploration of vast sequence possibilities to identify candidates with ideal therapeutic properties, potentially leading to the development of peptidomimetics that are more potent and have better drug-like qualities than their natural counterparts. nih.govelsevierpure.com
Methodologies for Enhancing Antimicrobial Potency and Microbial Selectivity
A crucial goal in developing AMPs is to maximize their ability to kill pathogens while minimizing harm to the host's own cells. This is often quantified by the therapeutic index—the ratio of the peptide's toxicity to its antimicrobial activity.
Balancing Charge and Hydrophobicity : As previously mentioned, increasing the net positive charge generally boosts antimicrobial activity by enhancing interactions with anionic bacterial membranes. mdpi.com However, selectivity is achieved because mammalian cell membranes are primarily zwitterionic at physiological pH. nih.gov Similarly, while hydrophobicity is necessary for membrane insertion and disruption, it must be carefully controlled. High hydrophobicity can increase hemolytic activity, thus lowering selectivity. mdpi.com The key is to find an optimal balance that maximizes bacterial membrane disruption while minimizing lysis of eukaryotic cells like red blood cells. qub.ac.uk
The following table summarizes key strategies for improving the therapeutic index of an Odorranain-F-SHb analog.
| Strategy | Effect on Antimicrobial Potency | Effect on Host Cell Toxicity | Rationale |
| Increase Net Positive Charge | Increase | Generally No Increase | Enhances electrostatic attraction to negatively charged bacterial membranes. mdpi.com |
| Optimize Hydrophobicity | Increase (up to a point) | Increase | Balances membrane disruption with solubility and selectivity. mdpi.com |
| Enhance Amphipathicity | Increase | Decrease | Promotes preferential interaction with microbial membranes. nih.gov |
| Incorporate Homoarginine | Increase | Decrease | Improves selectivity and protease resistance. nih.govqub.ac.uk |
Strategies for Improving Peptide Stability Against Proteolytic Degradation
One of the most significant hurdles for the clinical application of peptide-based drugs is their susceptibility to degradation by proteases found in the body. Several strategies can be employed to make Odorranain-F-SHb analogs more robust.
Terminal Modifications : Capping the peptide's ends is a common and effective strategy. Acetylation of the N-terminus and amidation of the C-terminus removes the terminal charges, making the peptide resemble a larger protein segment and thus less recognizable to certain exopeptidases. nih.gov
Incorporation of Non-canonical Amino Acids : Replacing standard L-amino acids at protease cleavage sites with D-amino acids or other non-natural amino acids can effectively block enzyme recognition and cleavage, significantly extending the peptide's half-life. nih.govresearchgate.net
Structural Constraint : As discussed in section 8.1.2, cyclization and stapling are highly effective methods for enhancing proteolytic stability. By locking the peptide into a specific conformation, these modifications can hide or eliminate protease cleavage sites. nih.govnih.gov Coupling a linear peptide to an existing stable cyclic peptide has also been shown to improve stability. nih.gov Studies have demonstrated that while a linear peptide might have a half-life of minutes in serum, a cyclized variant can last for many hours. nih.gov
Recombinant Expression and Production in Heterologous Systems (e.g., Pichia pastoris, Escherichia coli)
The production of Odorranain-F-SHb analogs through recombinant DNA technology presents a scalable and cost-effective alternative to chemical synthesis. The choice of a heterologous expression system is critical and is largely influenced by the specific characteristics of the peptide, such as its size, cytotoxicity, and post-translational modification requirements. The most commonly employed systems for the production of antimicrobial peptides (AMPs) are the bacterium Escherichia coli and the methylotrophic yeast Pichia pastoris (also known as Komagataella phaffii). nih.govmdpi.com
Pichia pastoris as an Expression Host
The yeast P. pastoris is a highly favored system for the expression of AMPs due to its ability to perform post-translational modifications, secrete the recombinant protein into the culture medium, and grow to high cell densities in relatively inexpensive media. mdpi.compacific.edu These features simplify downstream purification processes and can be crucial for the proper folding and activity of complex peptides.
Research on other AMPs from the Odorrana genus, such as Odorranain-C1, has demonstrated the successful application of the P. pastoris system. nih.gov In such studies, the gene encoding the peptide is typically cloned into a shuttle vector, like pPIC9K, under the control of a strong, inducible promoter, most commonly the alcohol oxidase 1 (AOX1) promoter. researchgate.net This promoter is tightly regulated and induced by methanol (B129727), allowing for the separation of the cell growth phase from the protein production phase, which is particularly advantageous when expressing peptides that may be toxic to the host. pacific.eduresearchgate.net
To facilitate secretion, the peptide is often fused with a signal peptide, such as the alpha-mating factor signal sequence from Saccharomyces cerevisiae, which directs the nascent polypeptide to the secretory pathway. researchgate.net Following fermentation, the recombinant peptide is harvested from the culture supernatant. Studies on other AMPs have reported yields ranging from a few milligrams to over a gram per liter of culture, depending on the peptide and the optimization of fermentation conditions such as pH, temperature, and methanol concentration. mdpi.comresearchgate.netnih.gov For instance, the expression of the antimicrobial peptide PaDef in P. pastoris reached up to 79.6 µg per ml of culture medium under optimal conditions. nih.gov
Escherichia coli as an Expression Host
Escherichia coli is another widely used host for recombinant protein production, prized for its rapid growth, well-understood genetics, and the availability of a vast array of expression vectors and engineered strains. smujo.id However, the expression of AMPs in E. coli can be challenging. The primary obstacles include the potential toxicity of the AMP to the bacterial host and the formation of insoluble inclusion bodies due to the lack of a secretory system for many expression strategies and the reducing environment of the cytoplasm, which can prevent the formation of essential disulfide bonds. smujo.idnih.gov
To circumvent these issues, a common strategy is to express the AMP as a fusion protein. nih.govresearchgate.net The AMP gene is linked to the gene of a larger, soluble protein partner, which can mask the toxicity of the AMP and improve solubility. This fusion protein is often designed with a specific cleavage site (e.g., for a protease like TEV protease or a chemical agent like cyanogen (B1215507) bromide) between the carrier protein and the AMP, allowing for the release of the active peptide after purification. nih.gov Some systems utilize self-cleaving intein tags, which can be induced to self-excise, releasing the target peptide without the need for proteases. nih.gov
For example, a hybrid antimicrobial peptide, AL32-P113, was expressed in E. coli as a fusion with an intein tag, resulting in a yield of approximately 12.1 mg per liter of bacterial culture after purification. nih.gov While peptides like Odorranain-NR have shown limited activity against E. coli, suggesting that direct expression might be feasible in some cases, the fusion protein approach remains a more robust strategy for ensuring high-yield production of a broad range of AMPs. nih.govresearchgate.net
The table below summarizes key findings from the recombinant expression of various antimicrobial peptides in P. pastoris and E. coli, providing a comparative overview of the systems and achievable yields.
| Peptide | Expression Host | Vector System | Promoter | Key Findings & Yield |
| Odorranain-C1 | Pichia pastoris | Not Specified | Not Specified | Successful heterologous expression and secretion of a bioactive peptide from the Odorrana genus. nih.gov |
| Hepcidin | Pichia pastoris | pPIC9K | AOX1 | Secretory expression achieved; yield of approximately 3 mg/L. researchgate.net |
| PaDef | Pichia pastoris | Not Specified | Not Specified | Secreted expression with a yield of 79.6 µg/mL under optimized conditions (1.5% methanol, 72h, 28°C, pH 6.0). nih.gov |
| Human β-defensin 2 | Escherichia coli | Fusion with ΔI-CM mini-intein and 18A | Not Specified | Expressed as active aggregates; yield of 0.82 ± 0.24 mg/L after purification. nih.gov |
| LL-37 | Escherichia coli | Fusion with ΔI-CM mini-intein and 18A | Not Specified | Expressed as active aggregates; yield of 0.59 ± 0.11 mg/L after purification. nih.gov |
| AL32-P113 | Escherichia coli | pTXB-1 (intein fusion) | Not Specified | Expressed as inclusion bodies; yield of 12.1 mg/L after purification. nih.gov |
Advanced Research Methodologies for Odorranain F Shb Investigation
Spectroscopic Techniques for Structural and Interaction Analysis
Spectroscopic methods are fundamental in determining the three-dimensional structure of Odorranain-F-SHb and analyzing its dynamic interactions with biological membranes.
Circular Dichroism (CD) Spectroscopy: This technique is instrumental in assessing the secondary structure of peptides in various environments. For instance, studies on the antimicrobial peptide Palustrin-2LTb, isolated from the Kuatun frog (Hylarana latouchii), have utilized CD spectroscopy to determine its conformational changes upon interacting with membrane-mimicking environments like trifluoroethanol (TFE) and liposomes. nih.gov Such analyses reveal that many AMPs, likely including Odorranain-F-SHb, are unstructured in aqueous solution but adopt a helical conformation upon encountering a lipid bilayer, a crucial step for their antimicrobial activity. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides high-resolution structural and dynamic information. Studies on Gaegurin 4, an antimicrobial peptide from the frog Rana rugosa, have employed NMR in sodium dodecyl sulfate (B86663) (SDS) micelles to determine its three-dimensional structure, revealing two amphipathic helices connected by a flexible loop. nih.gov Solid-state NMR spectroscopy can further elucidate the orientation and dynamics of peptides like ovispirin within a lipid bilayer, showing how they insert into and move within the membrane. nih.gov These methods are critical for understanding how Odorranain-F-SHb orients itself to disrupt bacterial membranes. nih.govnih.gov
Fluorescence Spectroscopy: This sensitive technique is used to study the binding affinity, aggregation, and localization of peptides within membranes. nih.gov By labeling the peptide or using fluorescent dyes that report on membrane properties, researchers can monitor processes like membrane permeabilization. For example, fluorescence assays using dyes like propidium (B1200493) iodide (PI) or SYTOX green can quantify membrane damage by measuring the influx of the dye into bacteria upon peptide treatment. mdpi.com Such assays are vital for characterizing the membrane-disrupting mechanism of Odorranain-F-SHb. nih.govmdpi.com
| Spectroscopic Technique | Information Obtained for AMPs | Example Finding for a Frog AMP |
| Circular Dichroism (CD) | Secondary structure (e.g., α-helix, β-sheet) and conformational changes. | Palustrin-2LTb adopts an α-helical structure in the presence of TFE and liposomes. nih.gov |
| Nuclear Magnetic Resonance (NMR) | 3D structure, dynamics, and orientation within membrane mimetics. | Gaegurin 4 forms two amphipathic helices connected by a flexible loop in SDS micelles. nih.gov |
| Fluorescence Spectroscopy | Peptide-membrane binding affinity, aggregation, localization, and membrane permeabilization. | Buforin 2, from the toad Bufo bufo gargarizans, was found to be efficiently translocated across lipid bilayers with weaker membrane permeabilization compared to magainin 2. nih.gov |
Advanced Microscopy Techniques for Cellular and Subcellular Imaging
Visualizing the direct effects of Odorranain-F-SHb on bacterial cells provides compelling evidence of its mechanism of action.
Transmission Electron Microscopy (TEM): TEM offers high-resolution images of the internal ultrastructure of bacterial cells. Studies on peptides like gramicidin (B1672133) S and PGLa have used TEM to reveal significant morphological changes in bacteria upon peptide treatment, including the formation of intracellular membranous structures and alterations in the DNA region. nih.gov For a novel antimicrobial peptide from Odorrana grahami, odorranain-NR, TEM was used to investigate its varied antimicrobial mechanisms against different microorganisms. publish.csiro.au These studies provide a visual roadmap of how Odorranain-F-SHb might induce bacterial cell death.
Atomic Force Microscopy (AFM): AFM is a powerful tool for imaging biological surfaces at nanometer resolution under physiological conditions. It can visualize the real-time interaction of AMPs with both model lipid bilayers and the surfaces of living bacteria. ucl.ac.uk AFM studies have shown that AMPs can cause an increase in surface roughness, form pores, and induce lesions in the bacterial cell wall. nih.gov This technique allows researchers to distinguish the membrane-disrupting effects of different peptides and can provide intricate details on how Odorranain-F-SHb alters the physical properties of the bacterial envelope. nih.govnih.gov
| Microscopy Technique | Type of Visualization | Key Findings for AMPs |
| Transmission Electron Microscopy (TEM) | High-resolution internal ultrastructure of cells. | Revealed intracellular membranous structures and DNA region alterations in bacteria treated with gramicidin S and PGLa. nih.gov |
| Atomic Force Microscopy (AFM) | Nanometer-resolution surface imaging in real-time. | Visualized peptide-induced membrane thinning, pore formation, and increased surface roughness on bacterial cells. nih.gov |
Utilization of Membrane Mimetic Systems for Mechanistic Studies
To study the interaction of Odorranain-F-SHb with membranes in a controlled environment, researchers use various artificial membrane systems.
Liposomes: These are spherical vesicles composed of a lipid bilayer, serving as a simple model of a cell membrane. They are widely used to study the ability of AMPs to bind to, insert into, and permeabilize membranes. nih.govrsc.org For instance, the interaction of the antimicrobial peptide F1 with liposomes demonstrated that the peptide destroys the phospholipid membrane structure, leading to aggregation and leakage of contents. nih.gov By varying the lipid composition of liposomes, researchers can investigate the selectivity of Odorranain-F-SHb for bacterial versus mammalian membranes.
Planar Lipid Bilayers: These systems consist of a lipid bilayer formed across a small aperture, which allows for precise electrical measurements of membrane properties. They are particularly useful for studying the ion channel and pore-forming activities of AMPs. While technically demanding, this method provides detailed information on the conductance, size, and lifetime of pores formed by peptides, offering a quantitative understanding of membrane disruption by Odorranain-F-SHb.
| Membrane Mimetic System | Primary Application in AMP Research | Example Finding |
| Liposomes | Studying peptide binding, insertion, permeabilization, and lipid selectivity. | The antimicrobial peptide F1 caused significant calcein (B42510) leakage from liposomes, indicating membrane destruction. nih.gov |
| Planar Lipid Bilayers | Quantifying ion channel and pore-forming activity through electrical measurements. | Studies with various AMPs have characterized the specific electrical signatures of the pores they form. |
Comprehensive Genetic and Molecular Biology Approaches
Identifying and characterizing the genes that encode for peptides like Odorranain-F-SHb are crucial first steps in their investigation.
cDNA Library Screening: This is a powerful technique for discovering novel peptides from natural sources. By constructing a cDNA library from the skin secretions of frogs, such as those from the Odorrana genus, researchers can identify the genetic blueprint for a wide array of host defense peptides. researchgate.net For example, three different cDNAs encoding precursors for the antimicrobial peptide odorranain-NR were cloned from a cDNA library of Odorrana grahami skin. publish.csiro.au This approach is fundamental to identifying the precursor sequence of Odorranain-F-SHb.
Gene Expression Profiling: Analyzing the transcriptome of an organism provides a snapshot of all the genes being expressed at a particular time. Transcriptome profiling of frogs like Odorrana margaretae has led to the identification of numerous potential antimicrobial peptides. nih.gov This method can also be used to study how the expression of AMPs, including Odorranain-F-SHb, changes in response to environmental stimuli or during different developmental stages, providing insights into their biological role. nih.gov
| Genetic/Molecular Technique | Purpose in AMP Research | Example from Odorrana Frogs |
| cDNA Library Screening | Discovery of novel peptide-encoding genes. | Identified cDNAs for 17 host defense peptides from a skin cDNA library of Odorrana margaretae. researchgate.net |
| Gene Expression Profiling | Identifying expressed AMPs and studying their regulation. | Transcriptome analysis of Odorrana margaretae identified 27 potential antimicrobial peptides. nih.gov |
Computational and In Silico Modeling and Design
Computational approaches have become indispensable for accelerating the discovery and optimization of antimicrobial peptides.
Molecular Dynamics (MD) Simulations: MD simulations provide an atomistic view of how a peptide interacts with a lipid bilayer over time. researchgate.netnih.gov These simulations can reveal the precise mechanism of membrane insertion, pore formation, and peptide aggregation. mdpi.commdpi.com By simulating the behavior of Odorranain-F-SHb with different membrane compositions, researchers can gain a dynamic understanding of its selectivity and mechanism of action, guiding further experimental work. researchgate.net
Machine Learning for Peptide Prediction: With the vast amount of sequence data available, machine learning models can be trained to predict the antimicrobial activity of novel peptides. thedp.comnih.gov These in silico tools can screen large peptide libraries or even generate entirely new sequences with desired properties, such as high potency and low toxicity. mdpi.comnih.gov Such computational screening is a cost-effective way to identify promising candidates like Odorranain-F-SHb from genomic or transcriptomic data before undertaking expensive and time-consuming laboratory synthesis and testing. thedp.com
| Computational Approach | Application in AMP Research | Potential Insight for Odorranain-F-SHb |
| Molecular Dynamics (MD) Simulations | Atomistic simulation of peptide-membrane interactions, including insertion and pore formation. | Elucidating the precise conformational changes and interactions of Odorranain-F-SHb within a bacterial membrane. nih.gov |
| Machine Learning | Prediction of antimicrobial activity from peptide sequences and design of novel AMPs. | Rapidly identifying Odorranain-F-SHb from sequence databases and predicting its activity spectrum and potential toxicity. nih.gov |
Potential Biotechnological and Fundamental Research Applications
Elucidating the Role of Odorranain-F-SHb in Amphibian Innate Immunity
Amphibian skin is a primary line of defense against pathogens and is a rich source of a diverse array of antimicrobial peptides. researchgate.netnih.gov These peptides are crucial components of the innate immune system, offering protection against a wide spectrum of microorganisms, including bacteria and fungi. researchgate.netnih.gov The genus Odorrana is particularly noted for producing an exceptionally abundant and diverse collection of AMPs. acs.org In some species like Odorrana grahami, peptidomics and genomics analyses have revealed hundreds of cDNA sequences encoding for over a hundred novel AMPs from a single frog. labshake.comnih.gov This immense diversity suggests a sophisticated evolutionary strategy to combat a wide range of environmental microbes. nih.gov
Odorranain-F-SHb belongs to the odorranain-F group of peptides, which are characterized by a conserved disulfide-bridged heptapeptide (B1575542) segment at the C-terminus. nih.gov This structural feature is common among many amphibian AMPs and is crucial for their biological function. nih.govnih.gov The primary role of these peptides within the frog's innate immunity is to provide a rapid, non-specific defense mechanism against invading pathogens. nih.govresearchgate.net The antimicrobial capacity of skin secretions from Odorrana frogs can vary significantly between populations and seasons, indicating that the expression of these peptides is influenced by environmental factors and the physiological state of the frog. infectionsinsurgery.org While the broad function is antimicrobial defense, the precise contribution and mechanisms of individual peptides like Odorranain-F-SHb in the complex secretome are still being elucidated, suggesting they may employ sophisticated actions beyond simple microbial killing. acs.org
Exploration of Applications in Food Preservation and Agriculture (e.g., as biological preservatives)
The rise of food spoilage and the health concerns associated with chemical preservatives have spurred the search for natural alternatives. nih.govresearchgate.net Antimicrobial peptides (AMPs) from various natural sources, including animals and plants, are being investigated as potential biopreservatives to enhance food safety and extend shelf-life. nih.govresearchgate.netnih.gov These peptides are attractive because they can inhibit the growth of pathogenic and spoilage microorganisms without altering the quality of the food. nih.gov
Currently, nisin, a bacteriocin (B1578144) produced by Lactococcus lactis, is the most widely used AMP in the food industry. nih.govwikifarmer.com However, there is significant potential for other AMPs. Peptides derived from amphibians, such as magainins, have shown broad-spectrum activity against Gram-positive and Gram-negative bacteria and are noted for their use in preserving meat and cheese. nih.gov Although specific research on Odorranain-F-SHb for food preservation is not yet widespread, its identity as an amphibian AMP suggests it could possess properties suitable for such applications. The direct application of AMPs into food can be challenging due to potential inactivation by food components or processing conditions. mdpi.com Therefore, research is also focused on incorporating these peptides into active packaging materials, where they can be coated onto surfaces to provide sustained antimicrobial action. wikifarmer.commdpi.com
Fundamental Insights into Host-Pathogen Interactions and Antimicrobial Resistance Evolution
The study of Odorranain-F-SHb and related amphibian AMPs provides critical insights into the molecular dynamics of host-pathogen interactions. nih.gov AMPs are key effectors in the host's defense, often acting by directly targeting and disrupting the physical integrity of microbial membranes. novoprolabs.com The antimicrobial mechanisms of peptides from Odorrana grahami, for instance, have been shown to be diverse, including the formation of pores, peeling off cell walls, and inducing DNA condensation, with the specific action varying depending on the target microorganism. nih.govnih.gov This multifaceted attack strategy is fundamental to understanding how hosts overcome pathogens.
Simultaneously, the widespread use of antimicrobial agents drives the evolution of resistance. researchgate.net While it was once thought that resistance to AMPs would be slow to develop due to their membrane-disrupting mechanism, studies have shown that bacteria can indeed evolve resistance to specific peptides. nih.govacs.org Research into this area reveals that resistance can emerge through mutations that alter the bacterial cell surface or other fundamental cellular processes. acs.org However, the use of complex mixtures of AMPs, such as those found naturally in frog skin secretions, may significantly constrain the evolution of resistance compared to single-peptide therapies. nih.govscispace.com Studying the interactions between bacteria and peptides like Odorranain-F-SHb helps to understand the evolutionary pressures at play and can inform the design of new antimicrobial strategies that are less prone to resistance. acs.orgscispace.com
Development of Novel Antimicrobial Agents for Pre-clinical Evaluation
The escalating crisis of antibiotic resistance has made the discovery of new antimicrobial agents a global health priority. infectionsinsurgery.orgmdpi.com Antimicrobial peptides from amphibians are considered a promising source for the development of novel therapeutics. researchgate.netnih.govnovoprolabs.com Peptides from the genus Odorrana have demonstrated potent, broad-spectrum activity against various pathogens. acs.orgresearchgate.net For example, derivatives of a brevinin-1 (B586460) peptide from Odorrana schmackeri showed significant effects against Gram-positive bacteria and the ability to inhibit and eradicate biofilms. nih.gov
Odorranain-F-SHb, with its defined structure, represents a potential template for designing new anti-infective agents. labshake.comnih.gov The development process often involves synthesizing the natural peptide and then creating analogues to enhance antimicrobial potency while reducing potential toxicity to host cells. mdpi.comnih.gov Although hundreds of amphibian AMPs have been identified, their progression into clinical use has been limited, partly due to challenges like stability and potential toxicity. mdpi.comacs.org However, their efficacy against multidrug-resistant bacteria makes them valuable candidates for pre-clinical evaluation, particularly for topical applications where systemic toxicity is less of a concern. mdpi.comnih.gov
Applications in Materials Science and Biomaterials (e.g., peptide-based functional fibrils and coatings)
The unique properties of antimicrobial peptides are being harnessed in materials science to create novel biomaterials with enhanced functionality. nih.gov Two key areas of application are the development of antimicrobial coatings and self-assembling peptide fibrils.
Antimicrobial Coatings: Bacterial infections associated with medical implants and devices are a significant clinical problem. acs.org One promising strategy to combat this is to create antimicrobial coatings on implant surfaces. infectionsinsurgery.orgnovoprolabs.comacs.org AMPs can be tethered to surfaces, such as titanium implants, to prevent bacterial colonization and biofilm formation. acs.orgnih.gov This approach creates a surface that can actively kill bacteria upon contact while remaining biocompatible with host tissues. nih.govacs.org The effectiveness of these coatings depends on factors like the method of attachment (covalent or electrostatic) and the specific peptide used. acs.orgacs.org
Peptide-Based Functional Fibrils: Certain peptides have the ability to self-assemble into well-ordered nanostructures like fibrils and hydrogels. nih.govscispace.comresearchgate.net These self-assembling materials can serve as scaffolds that improve the stability of AMPs and act as a reservoir for their controlled release. nih.govresearchgate.net For instance, fibrils can be designed to disassemble and release membrane-lysing peptides specifically in the presence of bacteria. researchgate.netbiorxiv.org This "smart" material approach offers long-term antimicrobial activity with good biocompatibility and low toxicity to mammalian cells. nih.govbiorxiv.org Some of these peptide hydrogels also exhibit self-healing properties, making them appealing for applications in tissue engineering. scispace.com While specific studies on Odorranain-F-SHb in this context are emerging, its nature as an AMP makes it a candidate for integration into such advanced biomaterials. nih.gov
Data Tables
Table 1: Properties of Odorranain-F-SHb Antimicrobial Protein
| Property | Value | Source |
| Amino Acid Sequence | GFMDTAKNAARNVAVTLLDKLKCKITGGC | labshake.com |
| Source Organism | Odorrana schmackeri (Schmacker frog) | acs.org |
| Reported Activity | Antimicrobial | labshake.com |
Table 2: Example Antimicrobial Activity of Peptides from Odorrana grahami This table presents Minimum Inhibitory Concentration (MIC) data for various peptides from a related frog species to illustrate the typical antimicrobial spectrum. Data is for peptides other than Odorranain-F-SHb.
| Peptide | MIC (µM) vs. S. aureus | MIC (µM) vs. E. coli | MIC (µM) vs. C. albicans |
| Odorranain-P1a | 3.50 | 1.75 | 6.9 |
| Odorranain-P2a | 6.25 | 12.5 | 12.5 |
| Odorranain-S1 | 42.50 | 85.00 | 17.6 |
| Odorranain-T1 | 17.50 | 17.50 | 11.3 |
| Odorranain-W1 | 12.60 | 6.30 | 9.2 |
Data adapted from Li, J. et al. (2007). The values represent the minimal peptide concentration required for the total inhibition of cell growth.
Q & A
Basic Research Questions
Q. What methodologies are recommended for isolating and purifying Odorranain-F-SHb from natural sources?
- Methodological Answer : Extraction typically involves homogenizing frog skin secretions in acidic buffers (e.g., 0.1% trifluoroacetic acid) followed by centrifugation to remove debris. Subsequent purification employs reversed-phase high-performance liquid chromatography (RP-HPLC) with gradient elution (e.g., acetonitrile/water with 0.1% TFA). Confirmation of purity requires MALDI-TOF mass spectrometry and Edman degradation for N-terminal sequencing .
Q. What experimental models are suitable for assessing the antimicrobial spectrum of Odorranain-F-SHb?
- Methodological Answer : Use standardized broth microdilution assays (CLSI guidelines) against Gram-positive (e.g., Staphylococcus aureus), Gram-negative (e.g., Escherichia coli), and fungal strains (e.g., Candida albicans). Minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) values should be calculated. Include control peptides (e.g., polymyxin B) and account for salt sensitivity by testing in varying ionic strength media .
Q. How can researchers verify the mechanism of action of Odorranain-F-SHb at the cellular level?
- Methodological Answer : Employ fluorescent dye-based assays (e.g., SYTOX Green uptake for membrane disruption). For intracellular targets, use confocal microscopy with FITC-labeled peptides to track localization. Complementary techniques include liposome leakage assays to evaluate membrane permeabilization and circular dichroism (CD) to study structural changes in lipid environments .
Advanced Research Questions
Q. What computational tools are effective for predicting structure-function relationships in Odorranain-F-SHb analogs?
- Methodological Answer : Combine molecular dynamics (MD) simulations (e.g., GROMACS) with quantitative structure-property relationship (QSPR) models. Input parameters include hydrophobicity, charge distribution, and helical propensity. Validate predictions using site-directed mutagenesis and antimicrobial activity assays. Neural networks trained on physicochemical descriptors (e.g., molecular connectivity indices) can predict pharmacokinetic properties like plasma protein binding .
Q. How can structural discrepancies between in silico predictions and experimental data for Odorranain-F-SHb be resolved?
- Methodological Answer : Integrate cryo-electron microscopy or NMR spectroscopy to resolve 3D structures. For unresolved regions, apply homology modeling using templates from homologous proteins (e.g., temporin family). Cross-validate with hydrogen-deuterium exchange mass spectrometry (HDX-MS) to map solvent accessibility and dynamic regions .
Q. What strategies mitigate cytotoxicity of Odorranain-F-SHb toward mammalian cells while retaining antimicrobial efficacy?
- Methodological Answer : Use alanine scanning mutagenesis to identify residues contributing to hemolytic activity. Optimize charge/hydrophobicity balance via sequence shuffling (e.g., substituting lysine with arginine). Test analogs in co-culture models (e.g., human keratinocytes + S. aureus) to assess selective toxicity .
Q. What statistical approaches are appropriate for analyzing contradictory efficacy data across different microbial strains?
- Methodological Answer : Apply hierarchical meta-analysis (PRISMA guidelines) to aggregate data from multiple studies. Use mixed-effects models to account for heterogeneity in experimental conditions (e.g., inoculum size, growth media). Sensitivity analysis should exclude outliers, and subgroup analysis can identify strain-specific resistance mechanisms (e.g., efflux pump expression) .
Data Validation & Publication
Q. How should researchers address reproducibility challenges in antimicrobial peptide studies?
- Methodological Answer : Adhere to FAIR data principles: publish raw MIC/MBC datasets in repositories (e.g., Zenodo) with metadata (e.g., strain IDs, growth conditions). Include positive/negative controls in all assays. For structural studies, deposit NMR/cryo-EM data in public databases (e.g., PDB, EMDB) and provide code for computational models on GitHub .
Q. What are the criteria for selecting high-impact journals for publishing Odorranain-F-SHb research?
- Methodological Answer : Target journals emphasizing antimicrobial protein mechanisms (e.g., Probiotics and Antimicrobial Proteins). Prioritize venues requiring structural/functional validation (e.g., MD simulations + experimental assays). Ensure compliance with data availability policies (e.g., deposition of sequencing data in GenBank) .
Tables for Quick Reference
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
